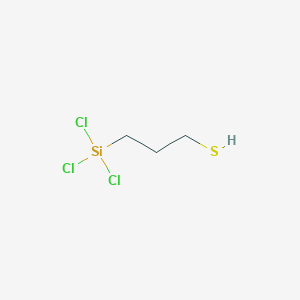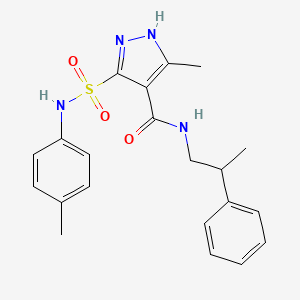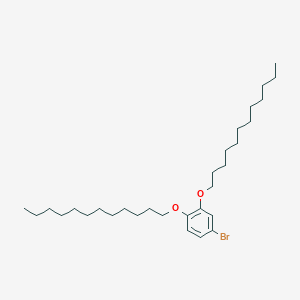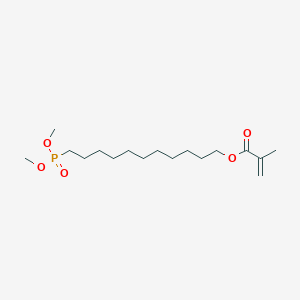
11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate is a chemical compound known for its unique structure and properties. It is a phosphoramidate ester that has garnered attention for its potential applications in various scientific fields. The compound’s structure includes a dimethoxyphosphoryl group attached to an undecyl chain, which is further connected to a 2-methylprop-2-enoate moiety.
Métodos De Preparación
The synthesis of 11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate typically involves the reaction of 11-bromoundecanol with dimethyl phosphite, followed by esterification with methacrylic acid. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphosphoryl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate has been used in various scientific studies due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent for the synthesis of phosphoramidate derivatives, which are valuable in studying various chemical processes.
Biology: The compound has been investigated for its potential to inhibit acetylcholinesterase activity, making it a candidate for studying nervous system functions.
Medicine: Research is ongoing to explore its potential as a drug or biocide, given its unique structure and reactivity.
Industry: The compound’s stability and ease of handling make it useful in industrial applications, particularly in the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of 11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate involves its role as a nucleophile in reactions with electrophiles. It forms a phosphoramidate linkage with the electrophile, resulting in the formation of a new carbon-phosphorus bond. This mechanism is particularly useful in the synthesis of various phosphoramidate derivatives. The compound is also known to inhibit acetylcholinesterase activity, which is a key enzyme in the nervous system.
Comparación Con Compuestos Similares
11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate can be compared with other similar compounds, such as:
2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate: This compound has a shorter ethyl chain compared to the undecyl chain in this compound, which affects its reactivity and applications.
(Dimethoxyphosphoryl)methyl methacrylate: This compound has a methyl group instead of an undecyl chain, leading to different chemical properties and uses. The uniqueness of this compound lies in its longer undecyl chain, which provides distinct physical and chemical properties compared to its shorter-chain analogs.
Propiedades
Número CAS |
727415-30-7 |
|---|---|
Fórmula molecular |
C17H33O5P |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
11-dimethoxyphosphorylundecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H33O5P/c1-16(2)17(18)22-14-12-10-8-6-5-7-9-11-13-15-23(19,20-3)21-4/h1,5-15H2,2-4H3 |
Clave InChI |
IHPOGOKZOZOLNL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCCCCCCCCCCP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14112138.png)
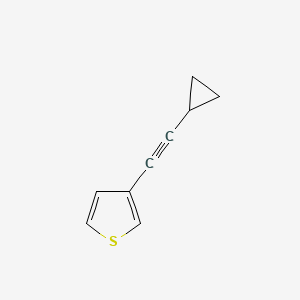

![N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14112150.png)

![N-ethyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14112161.png)
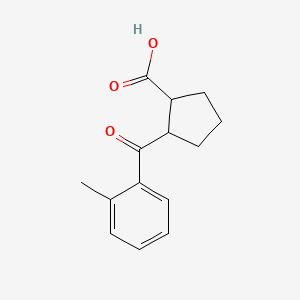
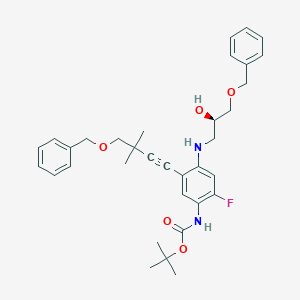
![3-(4'-Fluorophenyl)benzo[b]thiophene](/img/structure/B14112194.png)
